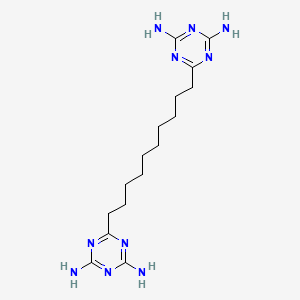
magnesium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
镁;(Z)-4-(2-苯并二苯甲基亚肼基)-4-氧代丁-2-烯酸酯是一种复杂的有机化合物,其中镁离子与一个腙衍生物配位。
准备方法
合成路线和反应条件
镁;(Z)-4-(2-苯并二苯甲基亚肼基)-4-氧代丁-2-烯酸酯的合成通常涉及在受控条件下,苯并二苯甲基腙与合适的镁盐反应。反应在乙醇或甲醇等有机溶剂中进行,温度保持在约 60-80°C 以确保反应完全进行。然后使用重结晶技术纯化产物。
工业生产方法
在工业环境中,可以通过使用更大的反应器和连续流动系统来扩大这种化合物的生产规模。优化反应条件以最大限度地提高收率和纯度,并可能采用色谱等高级纯化技术以获得最终产物。
化学反应分析
反应类型
镁;(Z)-4-(2-苯并二苯甲基亚肼基)-4-氧代丁-2-烯酸酯经历各种类型的化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应。
取代: 该化合物可以参与亲核取代反应,其中腙基团被其他亲核试剂取代。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在室温下在水性或有机溶剂中进行。
还原: 硼氢化钠,氢化铝锂;反应通常在惰性气氛下在无水溶剂中进行。
取代: 各种亲核试剂,如胺类、硫醇类;反应在二甲亚砜 (DMSO) 或乙腈等极性溶剂中进行。
主要生成产物
氧化: 形成相应的氧代衍生物。
还原: 形成还原的腙衍生物。
取代: 形成具有不同官能团的取代腙衍生物。
科学研究应用
镁;(Z)-4-(2-苯并二苯甲基亚肼基)-4-氧代丁-2-烯酸酯在科学研究中有几种应用:
化学: 用作有机合成中制备各种腙衍生物的试剂。
生物学: 研究其作为具有抗菌和抗癌特性的生物活性化合物的潜力。
医药: 由于其独特的化学结构,对其在治疗某些疾病中的潜在治疗效果进行研究。
工业: 用于开发用于化学过程的新材料和催化剂。
作用机制
镁;(Z)-4-(2-苯并二苯甲基亚肼基)-4-氧代丁-2-烯酸酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶和蛋白质结合,改变其活性并导致各种生物学效应。腙基团对其反应性和与金属离子形成稳定配合物的能力特别重要,这可能会影响其生物活性。
相似化合物的比较
类似化合物
- 2-苯并二苯甲基-2H-萘-1-酮
- 2-苯并二苯甲基-2-氯乙酰腙
独特性
镁;(Z)-4-(2-苯并二苯甲基亚肼基)-4-氧代丁-2-烯酸酯的独特之处在于存在镁离子,它赋予其独特的化学和生物学性质。与类似化合物相比,它表现出增强的稳定性和反应性,使其成为各种应用的宝贵化合物。
属性
CAS 编号 |
144333-78-8 |
|---|---|
分子式 |
C34H26MgN4O6 |
分子量 |
610.9 g/mol |
IUPAC 名称 |
magnesium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/2C17H14N2O3.Mg/c2*20-15(11-12-16(21)22)18-19-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h2*1-12H,(H,18,20)(H,21,22);/q;;+2/p-2/b2*12-11-; |
InChI 键 |
NXRXETFAWKNYDH-ZELJJWTBSA-L |
手性 SMILES |
C1=CC=C(C=C1)C(=NNC(=O)/C=C\C(=O)[O-])C2=CC=CC=C2.C1=CC=C(C=C1)C(=NNC(=O)/C=C\C(=O)[O-])C2=CC=CC=C2.[Mg+2] |
规范 SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)[O-])C2=CC=CC=C2.C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)[O-])C2=CC=CC=C2.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


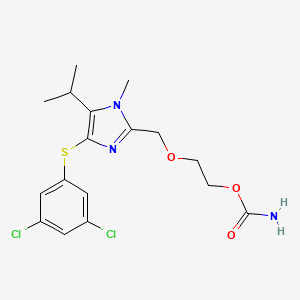
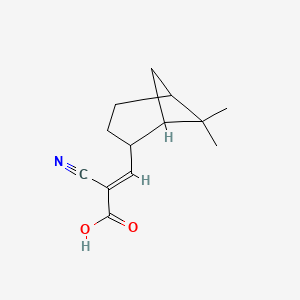



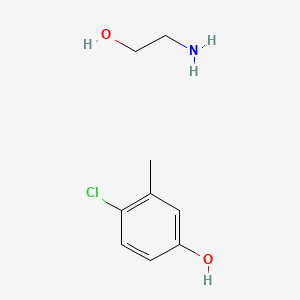

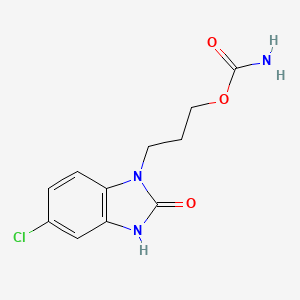

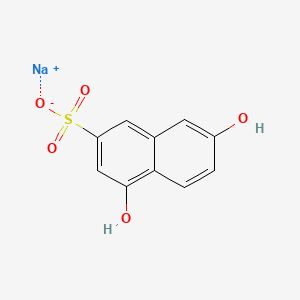
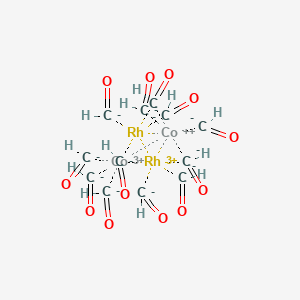
![N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine](/img/structure/B12676970.png)
